molecular formula C14H17Cl2NO4S B2592000 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 874788-27-9

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B2592000
CAS No.: 874788-27-9
M. Wt: 366.25
InChI Key: ZQGJPPDPHZYHCJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a methyl group, and a dioxidotetrahydrothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amine: This intermediate is prepared by reacting 3-methyl-1,1-dioxidotetrahydrothiophene with methylamine.

    Final Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the compound.

    N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amine: Another intermediate in the synthesis.

    2,4-dichlorophenol: A starting material for the synthesis.

Uniqueness

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-14(5-6-22(19,20)9-14)17(2)13(18)8-21-12-4-3-10(15)7-11(12)16/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJPPDPHZYHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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